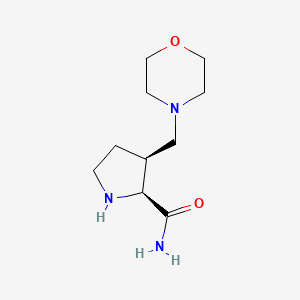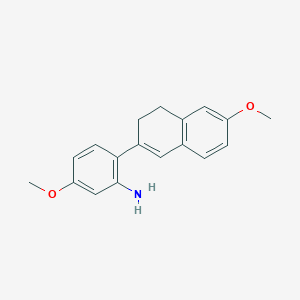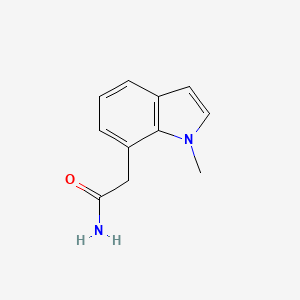
2-(1-methyl-1H-indol-7-yl)acetamide
描述
2-(1-methyl-1H-indol-7-yl)acetamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-7-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
化学反应分析
Types of Reactions
2-(1-methyl-1H-indol-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
科学研究应用
2-(1-methyl-1H-indol-7-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(1-methyl-1H-indol-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
1-methylindole: A precursor in the synthesis of 2-(1-methyl-1H-indol-7-yl)acetamide.
Indole-3-acetic acid: A plant hormone with similar indole structure.
1H-indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Uniqueness
This compound is unique due to its specific acetamide functional group at the 7-position of the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
2-(1-methylindol-7-yl)acetamide |
InChI |
InChI=1S/C11H12N2O/c1-13-6-5-8-3-2-4-9(11(8)13)7-10(12)14/h2-6H,7H2,1H3,(H2,12,14) |
InChI 键 |
BJFJWVUXWTXMCH-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C1C(=CC=C2)CC(=O)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzenesulfonyl-4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8292767.png)
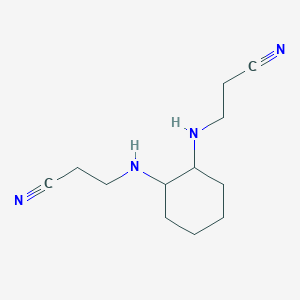
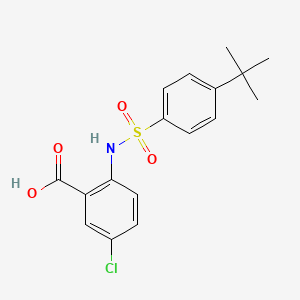
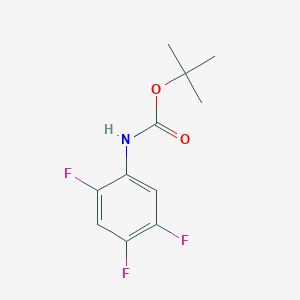
![6,7-Dichloro-5-hydroxy-alpha-ethylbenzo[b]thiophene-2-methanol](/img/structure/B8292802.png)
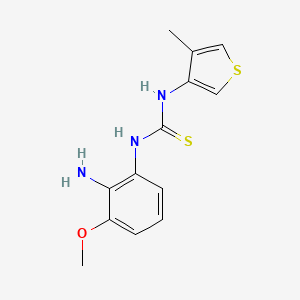
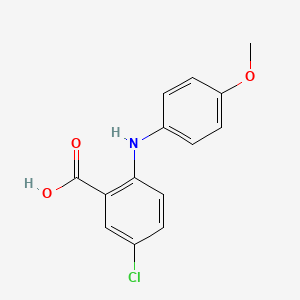
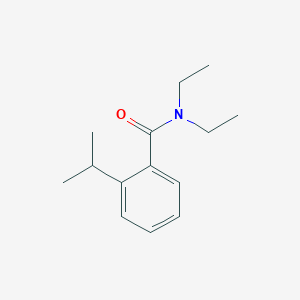

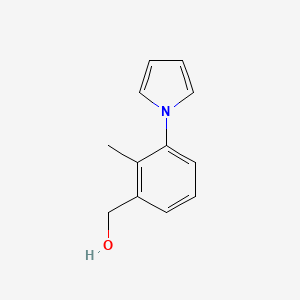
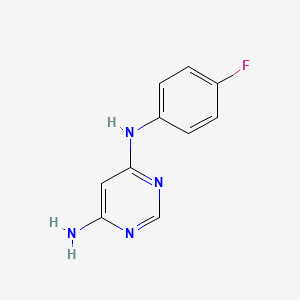
![N-[6-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]butanamide](/img/structure/B8292849.png)
